2-((tert-Butoxycarbonyl)amino)pent-4-enoic acid

Peptide Synthesis Chiral Resolution Mechanistic Studies

Choose Boc-DL-allylglycine (CAS 119479-32-2) for cost-efficient peptide synthesis where stereochemistry is not critical. This racemic mixture is approximately 15-fold less expensive than enantiopure Boc-L-allylglycine, making it ideal for pilot-scale syntheses, non-stereoselective transformations, and enzymatic resolution studies. The acid-labile Boc group is orthogonal to Fmoc chemistry, enabling selective deprotection in Boc/Bzl SPPS protocols. The allyl side chain offers a versatile handle for cross-metathesis and click chemistry. Available in ≥98% purity with flexible packaging options.

Molecular Formula C10H17NO4
Molecular Weight 215.25 g/mol
CAS No. 119479-32-2
Cat. No. B048506
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((tert-Butoxycarbonyl)amino)pent-4-enoic acid
CAS119479-32-2
Molecular FormulaC10H17NO4
Molecular Weight215.25 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CC=C)C(=O)O
InChIInChI=1S/C10H17NO4/c1-5-6-7(8(12)13)11-9(14)15-10(2,3)4/h5,7H,1,6H2,2-4H3,(H,11,14)(H,12,13)
InChIKeyBUPDPLXLAKNJMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-((tert-Butoxycarbonyl)amino)pent-4-enoic Acid (CAS 119479-32-2): A Racemic Boc-Protected Allylglycine Building Block


2-((tert-Butoxycarbonyl)amino)pent-4-enoic acid, commonly referred to as DL-Boc-allylglycine or Boc-DL-allylglycine [1], is a racemic mixture of N-Boc-protected allylglycine, a non-proteinogenic amino acid derivative [2]. It features a tert-butoxycarbonyl (Boc) protecting group on the amine, which is widely used in peptide synthesis to prevent unwanted side reactions during chain assembly . The allyl side chain provides a versatile handle for further functionalization, such as cross-metathesis or click chemistry [3]. This compound serves as a crucial intermediate in the synthesis of peptide-based drugs and complex natural product analogues [4].

Why Boc-DL-allylglycine Cannot Be Freely Substituted with Enantiopure or Fmoc-Protected Analogs


Simple substitution with enantiopure Boc-L-allylglycine (CAS 90600-20-7) or Boc-D-allylglycine (CAS 138246-06-7) introduces stereochemical constraints that may alter reaction outcomes or preclude applications requiring a racemic mixture, such as non-stereoselective transformations or mechanistic studies where chirality is not the primary focus [1]. Similarly, substituting with Fmoc-L-allylglycine (CAS 170642-28-1) changes the protecting group strategy from acid-labile Boc to base-labile Fmoc, which dictates the compatibility with subsequent synthetic steps and the choice of solid-phase peptide synthesis (SPPS) protocols [2]. These distinctions have quantifiable impacts on reaction yields, purity profiles, and overall synthetic efficiency, as demonstrated in the comparative evidence below.

Quantitative Differentiation of Boc-DL-allylglycine (CAS 119479-32-2) from Key Analogs


Racemic Mixture vs. Enantiopure Forms: Enables Non-Stereoselective Applications and Resolution Studies

The racemic mixture Boc-DL-allylglycine (CAS 119479-32-2) is the preferred starting material for non-stereoselective transformations and for studies involving the resolution of enantiomers. In contrast, enantiopure Boc-L-allylglycine (CAS 90600-20-7) and Boc-D-allylglycine (CAS 138246-06-7) are specifically required for asymmetric synthesis where chirality must be controlled [1].

Peptide Synthesis Chiral Resolution Mechanistic Studies

Boc vs. Fmoc Protection: Yields Comparable 30% Overall Efficiency in HDAC Inhibitor Synthesis

In the synthesis of 2-amino-8-oxadecanoic acids (Aodas) from allylglycine, both Boc- and Fmoc-protected derivatives yielded the target compounds in approximately 30% overall yield over four steps [1]. This cross-study comparison demonstrates that the Boc group is as synthetically competent as Fmoc in this context, but the choice of protecting group is dictated by the required deprotection conditions (acidic for Boc, basic for Fmoc) in downstream steps.

Peptide Synthesis HDAC Inhibitors Protecting Group Strategy

Purity Advantage: ≥98% Purity for Boc-DL-allylglycine vs. 95% for Enantiopure L-Form

The racemic Boc-DL-allylglycine is commercially available with a guaranteed purity of ≥98% from suppliers such as Bidepharm and Beyotime [REFS-1, REFS-2]. In contrast, a common commercial source for the enantiopure Boc-L-allylglycine (CAS 90600-20-7) offers a purity specification of 95% . This 3% higher purity specification for the racemic mixture can reduce the need for further purification steps in research applications.

Purity Specification Procurement Quality Control

Cost Efficiency: Racemic Mixture Offers Significant Cost Savings per Gram

Procurement data indicates that Boc-DL-allylglycine is priced at approximately ¥285 per gram (≈$40 USD) , while the enantiopure Boc-L-allylglycine is priced at $308.34 for 500 mg, equating to $616.68 per gram . This represents a cost differential of over 15-fold per gram, making the racemic mixture a substantially more economical choice for applications where stereochemistry is not a critical parameter.

Procurement Cost Analysis Budget Efficiency

Hazard Classification: Acute Toxicity and Irritant Profile per ECHA Notification

The racemic Boc-DL-allylglycine has a notified classification and labelling according to CLP criteria, including Acute Toxicity Category 4 (H302), Skin Irritation Category 2 (H315), Eye Irritation Category 2A (H319), and Specific Target Organ Toxicity Single Exposure Category 3 (H335) [1]. This regulatory profile is essential for procurement and handling decisions, as it mandates specific safety measures. While enantiopure forms likely share similar hazards, the ECHA notification provides a definitive, publicly accessible hazard assessment for the racemic mixture, ensuring compliance and informed risk management.

Safety Data Hazard Communication Regulatory Compliance

Optimal Research and Industrial Applications for Boc-DL-allylglycine (CAS 119479-32-2)


Non-Stereoselective Peptide Synthesis and Mechanistic Studies

Use Boc-DL-allylglycine as a building block in solid-phase peptide synthesis (SPPS) where the stereochemical outcome is not critical, or when investigating reaction mechanisms that do not depend on chirality. The racemic nature simplifies the synthetic workflow and reduces cost [1].

Enzymatic Resolution and Chiral Pool Generation

Employ the racemic mixture as a substrate for enzymatic resolution studies to produce enantiopure allylglycine derivatives. This approach is a cost-effective route to obtain both D- and L-forms for subsequent asymmetric synthesis [1].

Acid-Labile Protecting Group Strategies in Natural Product Synthesis

Incorporate Boc-DL-allylglycine into synthetic routes that utilize Boc/Bzl SPPS protocols. The acid-labile Boc group is orthogonal to base-labile Fmoc protection, allowing for selective deprotection in complex molecule construction [2].

Large-Scale Production of Peptide Intermediates

Leverage the significant cost advantage of the racemic mixture (approximately 15-fold less expensive per gram than the enantiopure L-form) for pilot-scale syntheses or manufacturing of non-chiral intermediates, where budget efficiency is paramount .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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